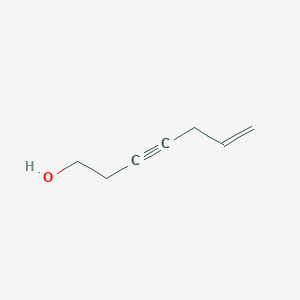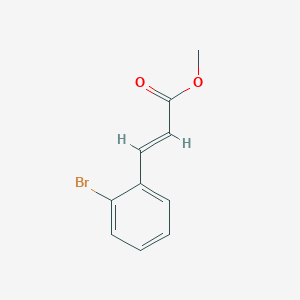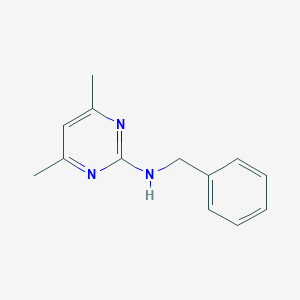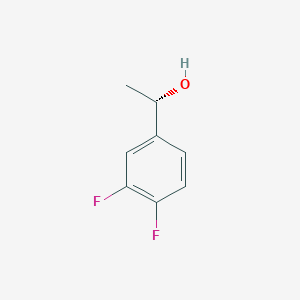
(1R)-1-(3,4-difluorophenyl)ethan-1-ol
説明
(1R)-1-(3,4-Difluorophenyl)ethan-1-ol, also known as 3,4-difluorophenylethanol, is a monofluorinated alcohol with a wide range of biological and pharmaceutical applications. It is a colorless, volatile liquid with a pleasant odor and a boiling point of approximately 83°C. This compound has been studied extensively in recent years due to its potential use in a variety of applications, including drug synthesis, pharmaceuticals, and laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of (1R)-1-(3,4-difluorophenyl)ethan-1-ol can be achieved through a Grignard reaction followed by reduction.
Starting Materials
3,4-difluorobenzene, magnesium, ethyl bromide, lithium aluminum hydride, water, diethyl ethe
Reaction
Step 1: Formation of Grignard reagent, 3,4-difluorobenzene is reacted with magnesium in anhydrous diethyl ether to form the Grignard reagent, (3,4-difluorophenyl)magnesium bromide., Step 2: Addition of ethyl bromide, The Grignard reagent is then slowly added to a solution of ethyl bromide in diethyl ether at low temperature to form the desired product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 3: Reduction, The product is then reduced using lithium aluminum hydride in dry diethyl ether to yield the final product, (1R)-1-(3,4-difluorophenyl)ethan-1-ol., Step 4: Isolation, The product is isolated by filtration and washed with water to remove any impurities.
科学的研究の応用
(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied extensively in recent years due to its potential use in a variety of scientific applications. This compound has been found to be an effective reagent in the synthesis of several pharmaceuticals, including antifungal and anti-inflammatory drugs. It has also been used in the synthesis of a variety of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning.
作用機序
The mechanism of action of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. This inhibition is thought to be due to the presence of the fluorine atoms in the molecule, which form hydrogen bonds with the active site of the enzyme. This interaction disrupts the enzyme’s normal function, leading to an inhibition of its activity.
生化学的および生理学的効果
The biochemical and physiological effects of (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol are largely unknown. However, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of memory and learning. Inhibition of this enzyme could lead to an increase in acetylcholine levels, which could potentially improve memory and learning. Additionally, (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme could lead to a decrease in inflammation.
実験室実験の利点と制限
(1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol has several advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively non-toxic and has a pleasant odor. Additionally, this compound has a high boiling point, which makes it suitable for use in a variety of laboratory applications. However, this compound is also volatile and flammable, and it has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for (1R)-1-((1R)-1-(3,4-difluorophenyl)ethan-1-olphenyl)ethan-1-ol. This compound could be used in the synthesis of novel pharmaceuticals, such as antifungal and anti-inflammatory drugs. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for memory and learning disorders. Finally, this compound could also be used in the synthesis of fluorinated polymers, which have potential applications in the medical, electronics, and automotive industries.
特性
IUPAC Name |
(1R)-1-(3,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJRUFDDILTTN-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-difluorophenyl)ethan-1-ol | |
CAS RN |
126534-41-6 | |
| Record name | (αR)-3,4-Difluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R)-1-(3,4-Difluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)
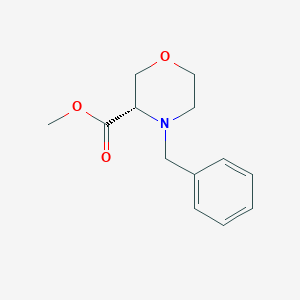

![Cyclopropanecarboxaldehyde, 2-(1-hexenyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B179053.png)
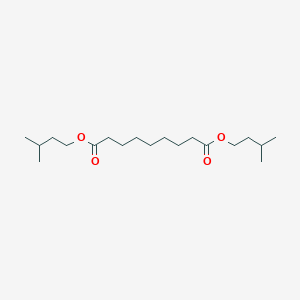
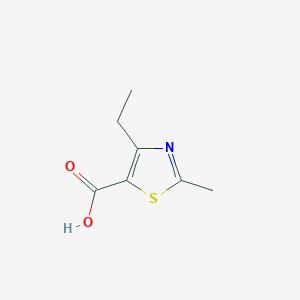
![ethyl N-[4-(chloromethyl)-2-oxochromen-7-yl]carbamate](/img/structure/B179062.png)
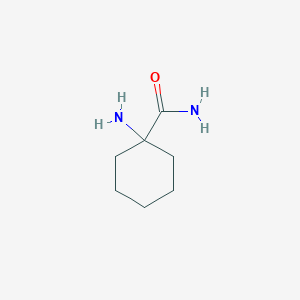
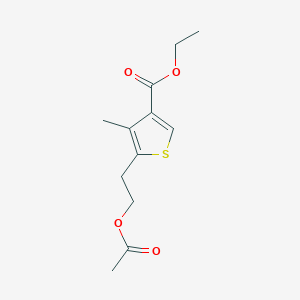
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

